4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine
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Overview
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is an organic compound with the molecular formula C10H17N3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a pyrazole ring substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-ethyl-4-hydroxy-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a wide range of modified piperidine or pyrazole derivatives .
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine
- 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
- 1-Ethyl-4-piperidin-4-yl-piperazine
Uniqueness
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to the presence of both a piperidine and a pyrazole ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 |
InChI Key |
UKOVBFMQIFFNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCNCC2 |
Origin of Product |
United States |
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